molecular formula C21H30N2O2 B6914576 N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide

Cat. No.: B6914576
M. Wt: 342.5 g/mol
InChI Key: VTVVBGOWHDWUDS-UHFFFAOYSA-N
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Description

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and an acetamide group

Properties

IUPAC Name

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-4-5-9-21-19(18-8-6-7-10-20(18)25-21)15-23-13-11-17(12-14-23)22(3)16(2)24/h6-8,10,17H,4-5,9,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVVBGOWHDWUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CN3CCC(CC3)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting with the formation of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the piperidine nitrogen with an acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]-N-methylacetamide: shares structural similarities with other benzofuran and piperidine derivatives.

    Benzofuran derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Piperidine derivatives: These compounds are commonly used in pharmaceuticals for their analgesic and anesthetic effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields.

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